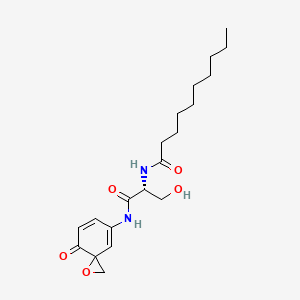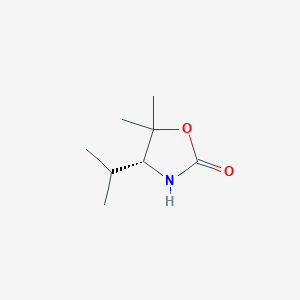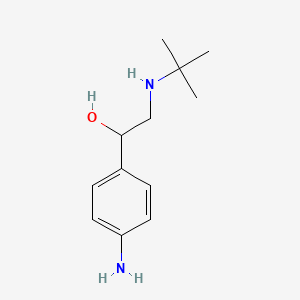
2,2-Dimethyl-2H-chromen-6-carbaldehyd
Übersicht
Beschreibung
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a chromene core with two methyl groups at the 2-position and an aldehyde group at the 6-position.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2H-chromene-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various chromene derivatives.
Biology: Studied for its potential biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
Mode of Action
It has been suggested that the chromene skeleton of the compound plays a vital role in its potency .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 2,2-Dimethyl-2H-chromene-6-carbaldehyde, it is known that the compound should be stored in a sealed container in a dry environment . .
Biochemische Analyse
Biochemical Properties
2,2-Dimethyl-2H-chromene-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with ergosterol biosynthesis proteins, which are crucial for fungal cell membrane integrity . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to disruptions in essential biochemical pathways, making 2,2-Dimethyl-2H-chromene-6-carbaldehyde a potential antifungal agent .
Cellular Effects
The effects of 2,2-Dimethyl-2H-chromene-6-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in stress responses and metabolic processes . Additionally, it can modulate cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-2H-chromene-6-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-2H-chromene-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2-Dimethyl-2H-chromene-6-carbaldehyde is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, which may reduce its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-2H-chromene-6-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
2,2-Dimethyl-2H-chromene-6-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-2H-chromene-6-carbaldehyde within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments, thereby influencing its overall efficacy.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-2H-chromene-6-carbaldehyde plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its potency in biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction proceeds through the formation of a coumarin intermediate, which is then further modified to introduce the aldehyde group at the 6-position.
Industrial Production Methods
Industrial production of 2,2-Dimethyl-2H-chromene-6-carbaldehyde may involve large-scale Pechmann condensation reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chromene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 2,2-Dimethyl-2H-chromene-6-carboxylic acid.
Reduction: 2,2-Dimethyl-2H-chromene-6-methanol.
Substitution: Various substituted chromenes depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Precocene I: 7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde.
Precocene II: 6,7-Dimethoxy-2,2-dimethyl-2H-chromene.
Ageratochromene: 6-Vinyl-7-methoxy-2,2-dimethylchromene.
Uniqueness
2,2-Dimethyl-2H-chromene-6-carbaldehyde is unique due to the presence of the aldehyde group at the 6-position, which imparts distinct reactivity and biological activity compared to other chromene derivatives
Eigenschaften
IUPAC Name |
2,2-dimethylchromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSKIIMVDTYOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446789 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69964-40-5 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2H-chromene-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)

![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)

![(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1609891.png)
![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)




![5H-Pyrazino[2,3-b]indole](/img/structure/B1609904.png)


